N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound featuring a pyrimidine ring, a biphenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized by reacting 2-chloropyrimidine with pyrrolidine under basic conditions. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
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Amination Reaction: This can be achieved by reacting the pyrimidine intermediate with 4-aminophenyl-[1,1’-biphenyl]-4-sulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
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Final Assembly: : The final step involves the coupling of the intermediate with 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-amine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-sulfonamide is being explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-sulfonamide: shares similarities with other pyrimidine-based compounds, such as:
Uniqueness
What sets N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)-[1,1’-biphenyl]-4-sulfonamide apart is its combination of a pyrimidine ring with a biphenyl sulfonamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27N5O2S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C27H27N5O2S/c1-20-19-26(32-17-5-6-18-32)30-27(28-20)29-23-11-13-24(14-12-23)31-35(33,34)25-15-9-22(10-16-25)21-7-3-2-4-8-21/h2-4,7-16,19,31H,5-6,17-18H2,1H3,(H,28,29,30) |
InChI Key |
WPVRRGBJXAQDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCC5 |
Origin of Product |
United States |
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